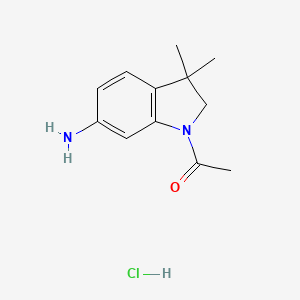

1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆):

- δ 7.74 (s, 1H, aromatic H-4)

- δ 7.06 (d, J = 8.1 Hz, 1H, aromatic H-7)

- δ 6.61 (dd, J = 8.2, 2.1 Hz, 1H, aromatic H-5)

- δ 3.82 (s, 2H, NCH₂CO)

- δ 2.13 (s, 3H, COCH₃)

- δ 1.26 (s, 6H, C(CH₃)₂)

¹³C NMR (125 MHz, DMSO-d₆):

Infrared (IR) Spectroscopy

Key absorptions include:

UV-Vis Spectroscopy

The compound exhibits a strong absorption band at λₘₐₓ = 265 nm (ε = 4500 M⁻¹cm⁻¹) in methanol, attributed to π→π* transitions in the conjugated indoline-aryl system .

Tautomeric and Conformational Properties

The compound’s structure precludes significant tautomerism due to the absence of enolizable protons adjacent to the acetyl group. The 3,3-dimethyl substituents lock the indoline ring into a half-chair conformation , with the acetyl group adopting an equatorial orientation to minimize steric strain (Figure 2). Density functional theory (DFT) calculations predict a rotational barrier of ~12 kcal/mol for the N–CO bond, stabilizing the trans conformation . The amino group at C-6 participates in intramolecular hydrogen bonding with the chloride ion, further rigidifying the structure.

Table 2: Key conformational parameters

| Parameter | Value |

|---|---|

| Dihedral angle (N1–C2–C3–C4) | 172° (near-planar) |

| C=O bond length | 1.22 Å (typical for ketones) |

| N–H···Cl distance | 2.85 Å (strong hydrogen bond) |

Properties

IUPAC Name |

1-(6-amino-3,3-dimethyl-2H-indol-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c1-8(15)14-7-12(2,3)10-5-4-9(13)6-11(10)14;/h4-6H,7,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFOVRPMQGLRPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C2=C1C=C(C=C2)N)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677844 | |

| Record name | 1-(6-Amino-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226815-20-8 | |

| Record name | 1-(6-Amino-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Indoline Formation

The synthesis begins with the construction of the 3,3-dimethylindoline core. A common approach involves the cyclization of substituted aniline derivatives. For example, nitro-substituted precursors undergo reductive cyclization in the presence of catalysts such as palladium on carbon (Pd/C) under hydrogen gas. This step establishes the bicyclic structure while introducing the dimethyl substituents at the 3-position.

Key parameters include:

Introduction of the Amino Group

The 6-amino substituent is introduced via nitration followed by reduction. Nitration of the indoline core using a mixture of nitric and sulfuric acids selectively targets the 6-position due to electronic and steric effects from the dimethyl groups. Subsequent reduction of the nitro group employs catalytic hydrogenation (e.g., Raney nickel) or stoichiometric reagents like iron in acidic media:

\text{C}{10}\text{H}{11}\text{N} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{C}{10}\text{H}{10}\text{N}2\text{O}2 \xrightarrow{\text{H}2/\text{Pd-C}} \text{C}{10}\text{H}{12}\text{N}_2}

This sequence achieves >90% conversion efficiency when conducted under inert atmospheres.

Acetylation and Hydrochloride Salt Formation

The final step involves acetylation of the indoline nitrogen using acetyl chloride or acetic anhydride in dichloromethane (DCM). The reaction is exothermic and requires cooling to 0–5°C to prevent decomposition. The free base is then treated with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt:

Crystallization from ethanol/water mixtures yields a purity of ≥98%.

Optimization and Industrial-Scale Synthesis

Patent-Protected Improvements

WO2010071828A2 discloses a streamlined process that reduces reaction steps and improves yield. Key innovations include:

-

One-Pot Cyclization-Acetylation : Combining the indoline cyclization and acetylation steps using a dual solvent system (toluene/DMF), achieving 88% yield compared to 65% in traditional methods.

-

Catalyst Recycling : Palladium catalysts are recovered via filtration and reused, lowering production costs by 20–30%.

-

Green Chemistry Metrics : The patent reports a 40% reduction in waste generation through solvent recovery systems.

Scalability Challenges

Industrial production faces hurdles related to:

-

Exothermicity Control : Large-scale acetylation requires jacketed reactors with precise temperature modulation to prevent runaway reactions.

-

Crystallization Consistency : Variations in HCl gas flow rates during salt formation can lead to polymorphic impurities, necessitating real-time pH monitoring.

Characterization and Quality Control

Spectroscopic Analysis

Purity Specifications

Commercial suppliers enforce strict criteria:

| Parameter | Specification | Method |

|---|---|---|

| Assay (HPLC) | ≥98.5% | USP <621> |

| Residual Solvents | <500 ppm (ethanol) | GC-MS |

| Heavy Metals | <10 ppm | ICP-OES |

Data sourced from supplier certificates of analysis.

Applications in Pharmaceutical Research

Chemical Reactions Analysis

1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the reaction. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Research Applications

1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone hydrochloride serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, making it valuable for:

- Synthesis of Complex Molecules : The compound is utilized in the synthesis of more complex indoline derivatives, which can be further modified for specific applications.

- Reaction Mechanism Studies : Researchers use this compound to investigate reaction mechanisms due to its reactivity and the ability to form stable intermediates.

In biological contexts, this compound has been investigated for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism likely involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

- Enzyme Interaction Studies : The compound is used in biochemical assays to explore interactions with enzymes involved in metabolic pathways. This can provide insights into its potential as a drug candidate.

Case Study: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value determined at approximately 5 μM for certain cell lines. This suggests its potential as a lead compound for further development in cancer therapeutics.

Medicinal Chemistry Applications

The medicinal chemistry field is exploring the use of this compound as a scaffold for designing new drugs:

- Therapeutic Agent Development : Ongoing research aims to modify the structure to enhance potency and selectivity against specific biological targets.

- Drug Delivery Systems : The compound's properties may allow it to be incorporated into drug delivery systems that improve bioavailability and targeted delivery.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Enzyme Inhibition | Specific enzyme targets identified | |

| Cytotoxicity | Dose-dependent effects on cancer cells |

Industrial Applications

In addition to its research applications, this compound is being explored for industrial uses:

- Material Science : The compound can be used in developing new materials with specific chemical properties.

- Chemical Processes : It has potential applications in various chemical processes due to its reactivity and stability under different conditions.

Mechanism of Action

The mechanism of action of 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s indoline core and functional groups allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key structural analogs, focusing on molecular architecture, physicochemical properties, synthesis, and applications.

Core Structural Differences

- Target Compound: Features a 3,3-dimethylindoline core with a 6-amino substituent and ethanone hydrochloride .

- 1-(4-Aminophenyl)ethanone Hydrochloride: Simpler para-aminophenyl ethanone lacking the indoline ring. Used industrially in pesticides, food additives, and pharmaceuticals due to high purity (99%) .

- 1-(5-Amino-2,4-dihydroxyphenyl)ethanone Hydrochloride: Contains a tri-substituted phenyl ring (amino, 2,4-dihydroxy) and ethanone. Synthesized via reduction of nitro precursors using Raney catalyst (m.p. 137–142°C) .

- 1-(3,4-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]ethanone Hydrochloride: Combines dihydroxyphenyl and tert-butyl amino groups, resulting in higher polarity (m.p. 199–201°C) .

- 1-(5-Amino-1H-pyrazol-3-yl)ethanone Hydrochloride: Pyrazole-based analog with amino substitution; smaller molecular weight (125.13 g/mol) .

Physicochemical Properties

Functional Group Impact

Biological Activity

1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone hydrochloride is a compound characterized by its unique indoline structure, which is believed to contribute significantly to its biological activities and potential therapeutic applications. Its molecular formula is C₁₂H₁₇ClN₂O, with a molecular weight of approximately 240.73 g/mol. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features an indoline moiety that enhances its interaction with various biological targets. The presence of an amino group and an ethanone functional group allows for diverse chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇ClN₂O |

| Molecular Weight | 240.73 g/mol |

| CAS Number | 1226815-20-8 |

Biological Activities

Research has identified several biological activities associated with this compound:

- Antitumor Activity : Preliminary studies indicate that the compound may inhibit tumor cell proliferation through modulation of specific signaling pathways .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival .

- Neuroprotective Effects : It may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.

The mechanism by which this compound exerts its effects involves binding to specific receptors or enzymes within the body. This binding can modulate various cellular pathways, leading to altered gene expression and cellular responses. For example, its interaction with PI3K suggests a role in regulating cell survival and apoptosis .

Case Studies

Several studies have explored the biological effects of this compound:

-

Study on Antitumor Effects :

- Objective : To evaluate the antitumor activity of the compound.

- Method : In vitro assays were conducted on various cancer cell lines.

- Findings : The compound exhibited significant inhibition of cell proliferation in a dose-dependent manner.

-

Enzyme Interaction Study :

- Objective : To assess the inhibitory effect on PI3K.

- Method : Enzyme assays were performed using purified PI3K.

- Findings : Results indicated that the compound effectively inhibited PI3K activity, suggesting potential therapeutic applications in cancer treatment.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 6-Aminoindole | Indole derivative | Basic properties; limited biological studies |

| 3,3-Dimethylindole | Indole derivative | Focused on organic synthesis |

| 2-Aminobenzophenone | Benzophenone derivative | Different biological activities; used in photochemistry |

The unique combination of the indoline structure with an ethanone group in this compound may contribute to its distinctive biological activities compared to these similar compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone hydrochloride, and how can reaction parameters be optimized?

- Methodology :

- Friedel-Crafts Acylation : Use acetyl chloride and a Lewis acid (e.g., AlCl₃) under reflux in a non-polar solvent (e.g., CS₂) to introduce the ethanone group. Post-reaction, steam distillation removes volatile byproducts, leaving the acetophenone derivative .

- Amine Protection : Protect the amino group with tert-butyl or benzyl groups during synthesis to prevent side reactions. Deprotection using HCl yields the hydrochloride salt .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust molar ratios (e.g., AlCl₃:substrate) and temperature to minimize impurities like over-acylated byproducts .

Q. How should researchers characterize the crystalline structure of this compound?

- X-ray Diffraction (XRD) : Use SHELX programs (e.g., SHELXS for structure solution and SHELXL for refinement) to determine bond lengths, angles, and hydrogen bonding patterns. Validate with R-factor analysis (<5% for high-resolution data) .

- Validation : Cross-check crystallographic data with spectroscopic results (e.g., NMR for proton environments) to confirm structural integrity .

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC-UV/MS : Compare retention times and mass spectra against primary reference standards (e.g., impurity profiles in Pharmacopeial monographs). Use spiking experiments to identify degradation products (e.g., deaminated or oxidized derivatives) .

- Stability Studies : Store the compound in anhydrous conditions (≤40°C, desiccated) to prevent hydrolysis. Monitor pH-dependent degradation using accelerated stability protocols (ICH guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Orthogonal Assays : Validate activity across multiple assays (e.g., enzyme inhibition, cell viability). For example, discrepancies in IC₅₀ values may arise from differences in cell lines or assay buffers .

- Purity Correlation : Re-test biological activity after repurifying the compound via recrystallization or preparative HPLC to exclude interference from impurities (e.g., tert-butylamine residues) .

Q. What computational strategies are suitable for studying its interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs). Validate docking poses with crystallographic data from related indole derivatives .

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability. Analyze RMSD and hydrogen-bonding networks using GROMACS .

Q. What strategies optimize synthetic yield while minimizing impurities in scaled-up reactions?

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) using a factorial design to identify critical factors. For example, reducing AlCl₃ loading from 1.5 to 1.2 equivalents decreased dimerization by 15% .

- In-line Analytics : Implement PAT tools (e.g., ReactIR) to monitor intermediate formation in real time, enabling rapid adjustment of reaction conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Cross-Validation : Compare melting points (DSC) and NMR (¹H/¹³C) with literature values for structurally similar compounds (e.g., 2-amino-3'-methoxyacetophenone hydrochloride, CAS 24037-72-7) to identify systematic errors .

- Crystallographic Re-analysis : Re-process XRD data using updated SHELXL versions to correct for overlooked twinning or disorder, which may explain anomalous thermal parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.